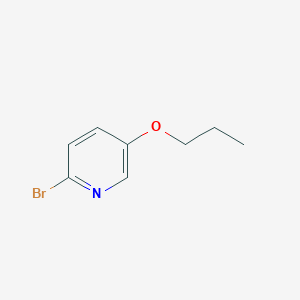

2-Bromo-5-propoxypyridine

概要

説明

“2-Bromo-5-propoxypyridine” is a chemical compound with diverse applications in scientific research . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-propoxypyridine” were not found in the search results, it is mentioned as a valuable building block in organic synthesis.

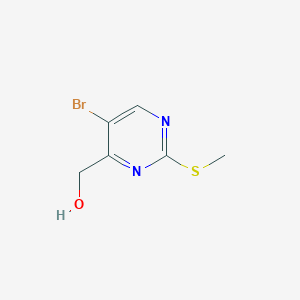

Molecular Structure Analysis

The molecular formula of “2-Bromo-5-propoxypyridine” is C8H10BrNO . Its average mass is 216.075 Da and its monoisotopic mass is 214.994568 Da .

Chemical Reactions Analysis

“2-Bromo-5-propoxypyridine” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-propoxypyridine” include a molecular weight of 216.08 .

科学的研究の応用

Organic Synthesis

2-Bromo-5-propoxypyridine: is a versatile building block in organic synthesis. Its bromo and propoxy functional groups make it a valuable intermediate for constructing complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The bromine atom can undergo various palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-propoxypyridine serves as a precursor for the development of drug candidates. It can be used to create pyridine derivatives that exhibit biological activity, such as anti-inflammatory, analgesic, or antipyretic properties. The propoxy group can be modified to improve the pharmacokinetic properties of these molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles .

Material Science

This compound finds applications in material science, particularly in the development of organic electronic materials. Pyridine rings are common in the structure of organic semiconductors due to their excellent charge transport properties2-Bromo-5-propoxypyridine can be incorporated into polymers or small molecules that are used in the production of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) .

Catalysis

The pyridine moiety of 2-Bromo-5-propoxypyridine is often used in catalysis. It can act as a ligand for transition metal catalysts, which are employed in a wide range of chemical reactions. The electron-rich nature of the pyridine ring can stabilize the metal center and enhance the catalyst’s performance in reactions such as hydrogenation, oxidation, and C-H activation .

Agrochemical Research

In agrochemical research, 2-Bromo-5-propoxypyridine is utilized to create compounds that can serve as herbicides, pesticides, or fungicides. The structural flexibility allows for the optimization of the compound’s interaction with biological targets, leading to the development of new products that can protect crops from various pests and diseases .

Chemical Biology

Chemical biology studies often employ 2-Bromo-5-propoxypyridine to design and synthesize molecular probes. These probes can help in understanding biological processes at the molecular level. For instance, tagged pyridine derivatives can be used to visualize the location and dynamics of proteins within cells .

Environmental Chemistry

2-Bromo-5-propoxypyridine: can also be used in environmental chemistry for the synthesis of chemicals that detect or neutralize pollutants. Its derivatives can be part of sensors that identify hazardous substances in the air, water, or soil. Additionally, it can be a component in the creation of materials that absorb or break down environmental contaminants .

Nanotechnology

In the field of nanotechnology, 2-Bromo-5-propoxypyridine contributes to the synthesis of nanomaterials. It can be used to modify the surface of nanoparticles, imparting them with specific properties such as solubility, stability, or reactivity. These functionalized nanoparticles have potential applications in drug delivery, imaging, and as catalysts .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that bromopyridines are often used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Mode of Action

In the context of organic synthesis, 2-Bromo-5-propoxypyridine likely acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromine atom in 2-Bromo-5-propoxypyridine is replaced by an organoboron reagent in the presence of a palladium catalyst . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Result of Action

In the context of organic synthesis, the compound serves as a building block for the formation of more complex molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-propoxypyridine can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly affect the yield and selectivity of the reaction .

特性

IUPAC Name |

2-bromo-5-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYGEMJWLYTXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312233 | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-propoxypyridine | |

CAS RN |

1144110-15-5 | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)

![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)

![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)